molecular formula C23H28N4O2S B251070 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea

Cat. No. B251070
M. Wt: 424.6 g/mol
InChI Key: WAXMHNASJFOOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea may also affect other neurotransmitter systems, such as the dopamine and opioid systems, which are involved in drug addiction.
Biochemical and Physiological Effects
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and Alzheimer's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea in lab experiments is its wide range of effects, which makes it a versatile tool for investigating various biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea. One area of interest is its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Another area of interest is its potential use in preventing or treating various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea and its potential applications in various fields of research.

Synthesis Methods

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-benzoylpiperazine with 2-(3-methylbutanoyl)amino-1-phenylethylene and thiourea. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C23H28N4O2S/c1-17(2)16-21(28)25-23(30)24-19-10-6-7-11-20(19)26-12-14-27(15-13-26)22(29)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H2,24,25,28,30)

InChI Key

WAXMHNASJFOOLJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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